Squarain-carboxylate N-succinimidyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SQ-NHS involves the reaction of squaric acid with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of SQ-NHS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SQ-NHS primarily undergoes nucleophilic substitution reactions, where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7.2 to 9 .
Common Reagents and Conditions
Reagents: Primary amines, EDC, N-hydroxysuccinimide
Conditions: Mild temperatures, pH 7.2 to 9, organic solvents like DMF or DMSO
Major Products
The major product of the reaction between SQ-NHS and primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Scientific Research Applications
SQ-NHS is extensively used in various scientific research fields:
Chemistry: Used for labeling and crosslinking proteins and peptides.
Biology: Employed in the development of biosensors and diagnostic assays.
Medicine: Utilized in the creation of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of fluorescent dyes and other labeling reagents.
Mechanism of Action
The mechanism of action of SQ-NHS involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target molecule. This reaction results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond . The high reactivity of the NHS ester towards aliphatic amines is exploited in various bioconjugation techniques .
Comparison with Similar Compounds
Similar Compounds
N-hydroxysulfosuccinimide (Sulfo-NHS): Similar to SQ-NHS but contains a sulfonate group, making it more water-soluble.
Imidoesters: Another class of amine-reactive crosslinkers used for protein labeling.
Uniqueness
SQ-NHS is unique due to its high reactivity and stability, making it an ideal choice for bioconjugation applications. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C34H32ClN3O6 |
---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
(4E)-4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 |
InChI Key |
RRLJXAKQFSXTLC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(/C1=C/C4=C(/C(=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)/C4=O)[O-])(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C |
Origin of Product |
United States |
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